molecular formula C10H10N6O3 B14523439 1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate CAS No. 62657-89-0

1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate

Cat. No.: B14523439
CAS No.: 62657-89-0
M. Wt: 262.23 g/mol
InChI Key: NOIMMMRGRXPODE-UHFFFAOYSA-N
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Description

1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazonium group and a purine derivative. The presence of these functional groups makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate typically involves the reaction of a purine derivative with a diazonium salt. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the formation of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazonium group into an amine group.

    Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
  • 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{[1-(1-piperidinyl)cyclohexyl]methyl}acetamide

Uniqueness

1-Diazonio-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)prop-1-en-2-olate is unique due to its combination of a diazonium group and a purine derivative. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

62657-89-0

Molecular Formula

C10H10N6O3

Molecular Weight

262.23 g/mol

IUPAC Name

7-(3-diazo-2-oxopropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H10N6O3/c1-14-8-7(9(18)15(2)10(14)19)16(5-12-8)4-6(17)3-13-11/h3,5H,4H2,1-2H3

InChI Key

NOIMMMRGRXPODE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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